molecular formula C17H14O6 B2464775 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 384362-80-5

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No.: B2464775
CAS No.: 384362-80-5
M. Wt: 314.293
InChI Key: AKRPXZBUUJNOJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9(16(18)19)22-11-4-6-13-12-5-3-10(21-2)7-14(12)17(20)23-15(13)8-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRPXZBUUJNOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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